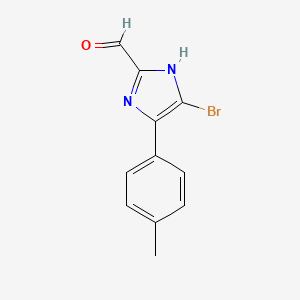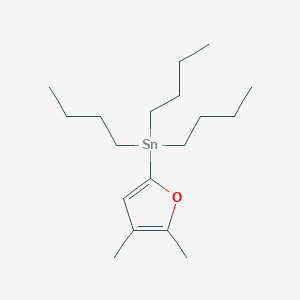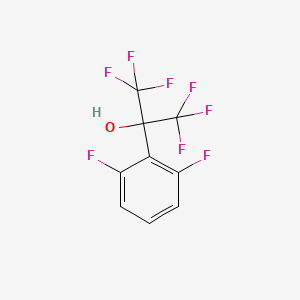
2-(2,6-Difluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol: is a fluorinated organic compound. It is characterized by the presence of both difluorophenyl and hexafluoroisopropanol groups, making it a unique molecule with interesting chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 2,6-difluorophenyl derivatives with hexafluoroacetone. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic addition of the difluorophenyl group to the hexafluoroacetone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 2-(2,6-Difluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds
Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It can be used as a probe to investigate enzyme activity and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals with improved pharmacokinetic properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The presence of fluorine atoms can enhance the compound’s binding affinity to target molecules, leading to increased potency and selectivity.
Comparison with Similar Compounds
- 2,6-Difluorophenyl isothiocyanate
- 2,6-Difluorophenyl isocyanate
- 2,6-Difluorophenylacetic acid
Comparison: 2-(2,6-Difluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to the presence of both difluorophenyl and hexafluoroisopropanol groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. For example, 2,6-Difluorophenyl isothiocyanate and 2,6-Difluorophenyl isocyanate lack the hexafluoroisopropanol group, which limits their reactivity in certain chemical reactions. Similarly, 2,6-Difluorophenylacetic acid does not possess the same level of fluorination, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C9H4F8O |
|---|---|
Molecular Weight |
280.11 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H4F8O/c10-4-2-1-3-5(11)6(4)7(18,8(12,13)14)9(15,16)17/h1-3,18H |
InChI Key |
ICOFZKOGXAFZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(F)(F)F)(C(F)(F)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


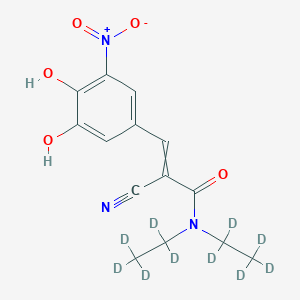
![3-Chloronaphtho[2,1-d]isoxazole](/img/structure/B13707384.png)
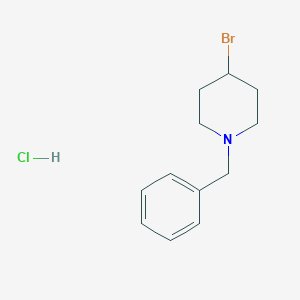
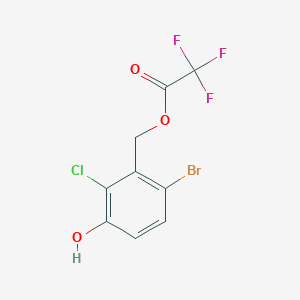
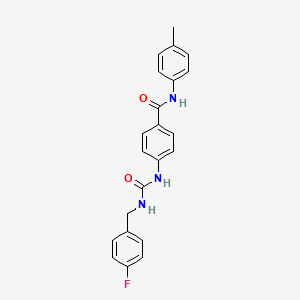
![tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13707409.png)
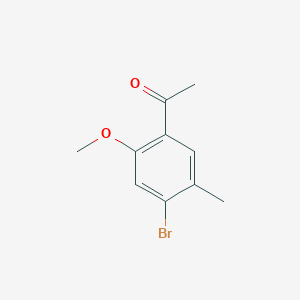
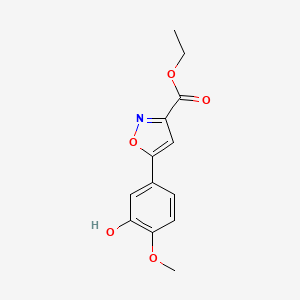
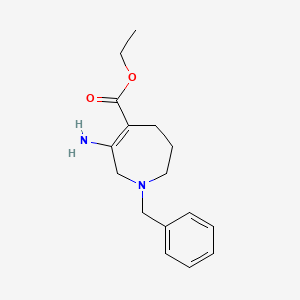
![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)
![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)
